Cas no 167415-27-2 (4-Bromo-2,5-difluoronitrobenzene)
4-Bromo-2,5-difluoronitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-2,5-difluoro-4-nitrobenzene
- 4-Bromo-2,5-difluoronitrobenzene
- C6H2BrF2NO2
- BUTTPARK 29\01-58
- 2,5-Difluoro-4-bromonitrobenzene
- 5-Bromo-1,4-difluoro-2-nitrobenzene
- Benzene, 1-bromo-2,5-difluoro-4-nitro-
- 4-bromo-2,5-difluoro-1-nitrobenzene
- GJFYMYJYPARISZ-UHFFFAOYSA-N
- 1-bromo-2,5-difluoro-4-nitro-benzene
- PubChem8498
- zlchem 1046
- KSC495E4H
- ZLD0512
- 2,5-difluoro-4-bromo-nitrobenzene
- 2,5-Difluoro-4-bromo nitrobenzene
- SBB064636
- STL557391
- BBL103581
- ANW-2
- FT-0601187
- GS-3479
- DTXSID20371249
- CS-W008849
- MFCD00042184
- SY022851
- A810866
- SCHEMBL310906
- EN300-141957
- AM20060886
- B3926
- 167415-27-2
- AKOS015835422
- DB-006686
- DTXCID90322283
-
- MDL: MFCD00042184
- Inchi: 1S/C6H2BrF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H
- InChI Key: GJFYMYJYPARISZ-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1F)[N+](=O)[O-])F
- BRN: 7411347
Computed Properties
- Exact Mass: 236.92400
- Monoisotopic Mass: 236.924
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 45.8
Experimental Properties
- Color/Form: Yellow crystalline powder
- Density: 1.89
- Melting Point: 56.0 to 60.0 deg-C
- Boiling Point: 262.4°C at 760 mmHg
- Flash Point: 112.5°C
- Refractive Index: 1.556
- PSA: 45.82000
- LogP: 3.15870
- Solubility: Insoluble in water
4-Bromo-2,5-difluoronitrobenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Hazard Category Code: 36/37/38-20/21/22
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26;S36/37/39
- Risk Phrases:R20/21/22; R36/37/38
- HazardClass:IRRITANT, TOXIC
- Storage Condition:Store at room temperature
4-Bromo-2,5-difluoronitrobenzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Bromo-2,5-difluoronitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013012625-250mg |
4-Bromo-2,5-difluoronitrobenzene |
167415-27-2 | 97% | 250mg |
494.40 USD | 2021-06-25 | |
| Alichem | A013012625-500mg |
4-Bromo-2,5-difluoronitrobenzene |
167415-27-2 | 97% | 500mg |
847.60 USD | 2021-06-25 | |
| Alichem | A013012625-1g |
4-Bromo-2,5-difluoronitrobenzene |
167415-27-2 | 97% | 1g |
1,445.30 USD | 2021-06-25 | |
| Chemenu | CM250174-100g |
1-Bromo-2,5-difluoro-4-nitrobenzene |
167415-27-2 | 95+% | 100g |
$196 | 2021-06-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B134318-1g |
4-Bromo-2,5-difluoronitrobenzene |
167415-27-2 | 97% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B134318-5g |
4-Bromo-2,5-difluoronitrobenzene |
167415-27-2 | 97% | 5g |
¥79.90 | 2023-09-04 | |
| TRC | B690313-100mg |
4-Bromo-2,5-difluoronitrobenzene |
167415-27-2 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B690313-250mg |
4-Bromo-2,5-difluoronitrobenzene |
167415-27-2 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B690313-500mg |
4-Bromo-2,5-difluoronitrobenzene |
167415-27-2 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B690313-1g |
4-Bromo-2,5-difluoronitrobenzene |
167415-27-2 | 1g |
$ 80.00 | 2022-06-06 |
4-Bromo-2,5-difluoronitrobenzene Suppliers
4-Bromo-2,5-difluoronitrobenzene Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 4-Bromo-2,5-difluoronitrobenzene
4-Bromo-2,5-difluoronitrobenzene (CAS No. 167415-27-2): A Versatile Intermediate in Organic Synthesis
4-Bromo-2,5-difluoronitrobenzene (CAS No. 167415-27-2) is a highly valuable aromatic compound widely used as a key intermediate in pharmaceutical and agrochemical synthesis. This nitro-substituted benzene derivative features a unique combination of bromine and fluorine substituents, making it particularly useful for cross-coupling reactions and nucleophilic aromatic substitutions.
The molecular structure of 4-bromo-2,5-difluoronitrobenzene contains strategically positioned halogens that enable diverse chemical transformations. The bromine atom at position 4 serves as an excellent leaving group for palladium-catalyzed coupling reactions, while the fluorine atoms at positions 2 and 5 provide additional reactivity sites for selective functionalization. The nitro group further enhances the compound's reactivity and serves as a potential precursor for amino group introduction.
Recent trends in medicinal chemistry have increased demand for fluorinated aromatic compounds like 4-bromo-2,5-difluoronitrobenzene, as the introduction of fluorine atoms often improves drug potency, metabolic stability, and membrane permeability. This aligns with current research priorities in drug discovery and PET tracer development, where fluorinated building blocks are particularly valuable.
In material science applications, 4-bromo-2,5-difluoronitrobenzene serves as a precursor for liquid crystal materials and organic electronic components. The compound's ability to participate in Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it particularly useful for constructing complex π-conjugated systems with tailored electronic properties.
The synthesis of 4-bromo-2,5-difluoronitrobenzene typically involves electrophilic aromatic bromination of appropriately substituted fluoronitrobenzene precursors. Modern synthetic approaches focus on improving yield and purity while minimizing environmental impact, reflecting the growing importance of green chemistry principles in industrial production.
Analytical characterization of 4-bromo-2,5-difluoronitrobenzene typically includes 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity. The compound's physical properties—including its melting point range of 45-48°C and characteristic yellow crystalline appearance—provide additional quality control parameters for industrial applications.
Market demand for 4-bromo-2,5-difluoronitrobenzene has grown steadily, particularly from contract research organizations and pharmaceutical developers working on kinase inhibitors and central nervous system drugs. This reflects broader industry trends toward targeted therapies and personalized medicine approaches that frequently employ fluorinated compounds.
Storage and handling of 4-bromo-2,5-difluoronitrobenzene require standard precautions for organic intermediates, including protection from moisture and extreme temperatures. The compound's stability under inert atmosphere makes it suitable for long-term storage when properly packaged, an important consideration for inventory management in chemical supply chains.
Recent patent literature reveals innovative applications of 4-bromo-2,5-difluoronitrobenzene in developing antiviral compounds and anticancer agents, particularly in scaffolds targeting protein-protein interactions. These developments highlight the compound's continuing relevance in cutting-edge therapeutic research.
Environmental considerations for 4-bromo-2,5-difluoronitrobenzene production emphasize waste minimization and solvent recovery, aligning with pharmaceutical industry initiatives for sustainable chemistry. Advanced purification techniques including column chromatography and recrystallization ensure high purity grades suitable for sensitive applications.
The global supply chain for 4-bromo-2,5-difluoronitrobenzene has adapted to increasing quality requirements, with manufacturers implementing rigorous quality control protocols and analytical method validation to meet pharmaceutical industry standards. This includes comprehensive impurity profiling and stability studies to ensure batch-to-batch consistency.
Future research directions for 4-bromo-2,5-difluoronitrobenzene derivatives may explore their potential in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), emerging areas in materials science with applications in gas storage and separation technologies.
Academic interest in 4-bromo-2,5-difluoronitrobenzene continues to grow, with recent publications demonstrating its utility in constructing complex heterocyclic systems through innovative multi-component reactions. These developments expand the compound's synthetic versatility for drug discovery applications.
Regulatory aspects of 4-bromo-2,5-difluoronitrobenzene production and use focus on workplace safety and environmental protection, with manufacturers adhering to international standards like REACH and GMP guidelines where applicable. Proper documentation including safety data sheets ensures compliant handling throughout the supply chain.
Technological advancements in flow chemistry have opened new possibilities for safer and more efficient processing of 4-bromo-2,5-difluoronitrobenzene, particularly for scale-up operations. These continuous manufacturing approaches align with industry 4.0 initiatives in chemical production.
The price volatility of 4-bromo-2,5-difluoronitrobenzene reflects fluctuations in raw material costs and regional production capacities, with quality differentials becoming increasingly important for pharmaceutical-grade material. Strategic sourcing and supplier qualification have grown more critical for end-users requiring consistent supply.
Emerging synthetic methodologies employing 4-bromo-2,5-difluoronitrobenzene increasingly utilize photocatalysis and electrochemical approaches, reflecting broader trends toward sustainable synthetic chemistry. These methods often provide improved selectivity and reduced environmental impact compared to traditional approaches.
In educational settings, 4-bromo-2,5-difluoronitrobenzene serves as an excellent model compound for teaching aromatic substitution patterns and regioselectivity principles in advanced organic chemistry courses. Its well-defined reactivity makes it valuable for laboratory demonstrations of fundamental reaction mechanisms.
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